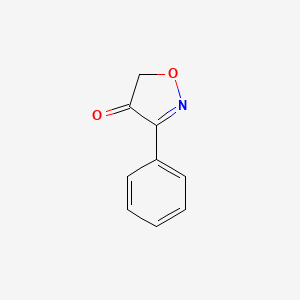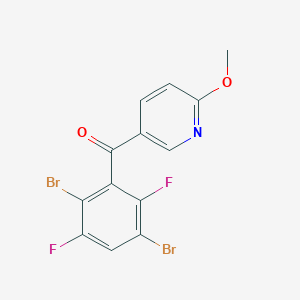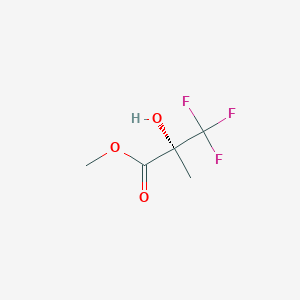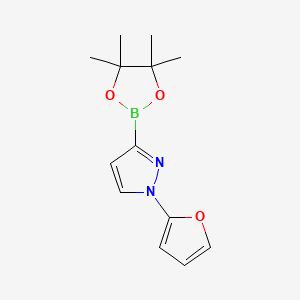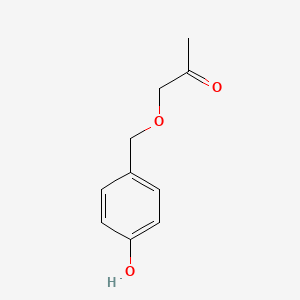
1-((4-Hydroxybenzyl)oxy)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Hydroxybenzyl)oxy)propan-2-one is an organic compound characterized by the presence of a hydroxybenzyl group attached to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-((4-Hydroxybenzyl)oxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzyl alcohol with propan-2-one in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage between the hydroxybenzyl group and the propanone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 1-((4-Hydroxybenzyl)oxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 1-((4-Hydroxybenzyl)oxy)propan-2-ol.
Substitution: Formation of various substituted benzyl ethers.
科学研究应用
1-((4-Hydroxybenzyl)oxy)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-((4-Hydroxybenzyl)oxy)propan-2-one involves its interaction with specific molecular targets. The hydroxybenzyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The propanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
4-Hydroxybenzaldehyde: Shares the hydroxybenzyl group but lacks the propanone moiety.
4-Hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of the propanone.
1-((4-Hydroxyphenyl)oxy)propan-2-one: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 1-((4-Hydroxybenzyl)oxy)propan-2-one is unique due to the presence of both the hydroxybenzyl group and the propanone moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
1-[(4-hydroxyphenyl)methoxy]propan-2-one |
InChI |
InChI=1S/C10H12O3/c1-8(11)6-13-7-9-2-4-10(12)5-3-9/h2-5,12H,6-7H2,1H3 |
InChI 键 |
IZDSRBZVIVHBMO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)COCC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



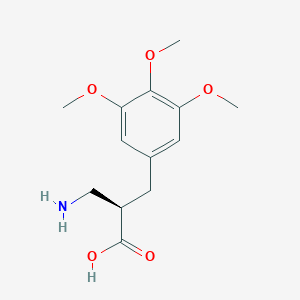
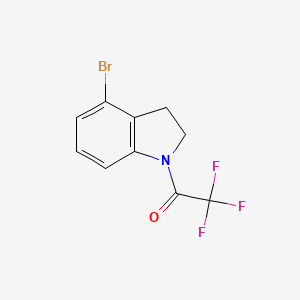
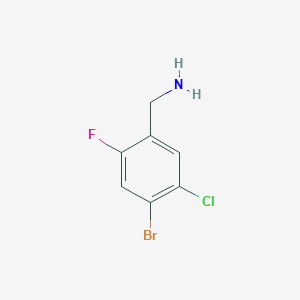
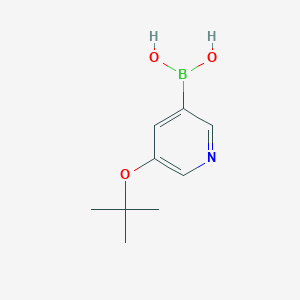
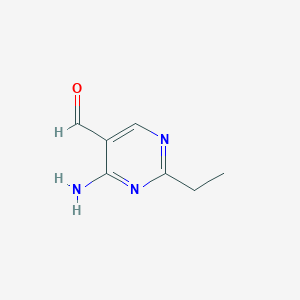
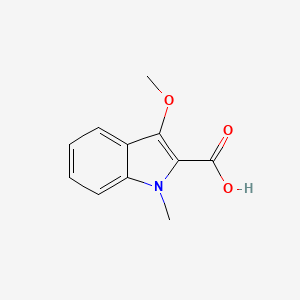
![2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B15221664.png)
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)
